![molecular formula C14H10O4 B2768190 (2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one CAS No. 620546-00-1](/img/structure/B2768190.png)
(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned belongs to a class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom . The specific compound you mentioned has additional functional groups attached to the furan ring, including a hydroxy group (OH), a methylene group (=CH2), and a benzofuran .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the hydroxy group might be involved in acid-base reactions, while the methylene group might participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Organic Synthesis and Chemical Properties
Studies have explored the synthesis and properties of benzofuran derivatives, highlighting their significance in organic chemistry. For instance, Abaev et al. (1998) developed a method to synthesize 2-(3-Oxobutyl)-3-(5-methyl-2-furyl)benzofurans, demonstrating the compound's potential in recyclization reactions and its utility as a building block in organic synthesis (Abaev et al., 1998). Similarly, Dreier and Erker (2002) investigated furyl-substituted group-4 metallocene catalysts for elastomeric polypropylene formation, revealing the role of remote substituents in improving elastomeric properties through increased isotacticities (Dreier & Erker, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for such compounds could include exploring their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science . Further studies could also focus on developing more efficient synthesis methods and understanding their mechanisms of action .
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-8-2-4-10(17-8)7-13-14(16)11-5-3-9(15)6-12(11)18-13/h2-7,15H,1H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJSIKADDKCCCR-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

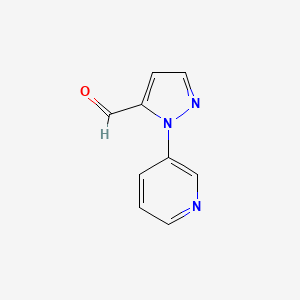
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
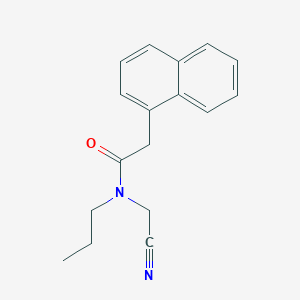
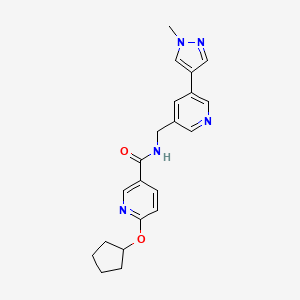
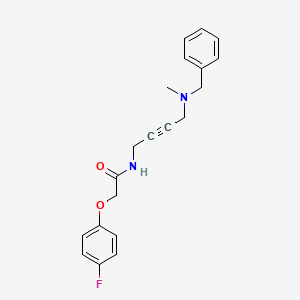
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
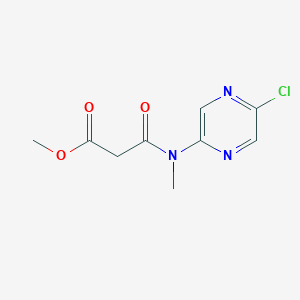
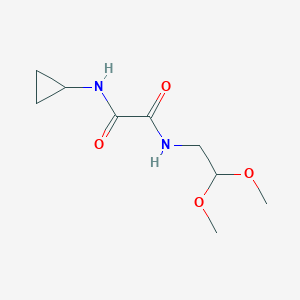
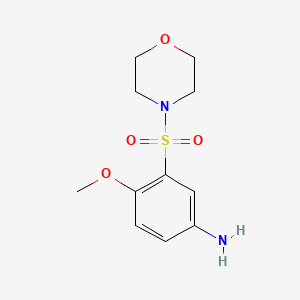
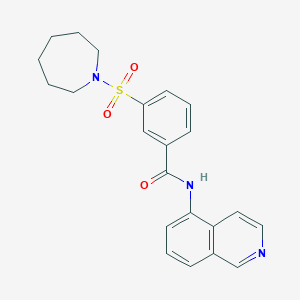
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)